molecular formula C12H17NO4S B2392315 Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797316-81-4

Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2392315
M. Wt: 271.33
InChI Key: KBILSCOYFFBBGE-UHFFFAOYSA-N
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Description

Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects. The purpose of

Scientific Research Applications

Synthesis and Chemical Reactions

Furan derivatives, including structures similar to furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone, are significant in synthetic chemistry due to their versatility in forming complex molecules. For example, furan-2-yl(phenyl)methanol derivatives are used in aza-Piancatelli rearrangements and Michael reactions to synthesize complex heterocycles such as 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting the utility of furan derivatives in constructing pharmacologically relevant structures (Reddy et al., 2012, RSC Advances). Similarly, ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone (DDQ), affords furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence in a concise yield, showcasing the furan ring's role in facilitating complex molecular transformations (Sobenina et al., 2011, Tetrahedron).

Biological Activities

Furan derivatives have been investigated for various biological activities. A study on furan-2-yl(phenyl)methanone derivatives revealed their potential as in vitro protein tyrosine kinase inhibitors, with some derivatives showing comparable or superior activity to genistein, a known inhibitor. This suggests the potential of furan derivatives in therapeutic applications targeting protein tyrosine kinases (Zheng et al., 2011, Molecules). Additionally, furan-2-yl(phenyl)methanones have been synthesized and evaluated for their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation, indicating the relevance of furan derivatives in cardiovascular disease research (Li Qing-shan, 2011, Chinese Journal of Medicinal Chemistry).

properties

IUPAC Name

furan-3-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9(2)8-18(15,16)11-5-13(6-11)12(14)10-3-4-17-7-10/h3-4,7,9,11H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBILSCOYFFBBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

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